1-Amino-4-iodonaphthalene
Overview
Description
1-Amino-4-iodonaphthalene is an organic compound with the molecular formula C10H8IN It is a derivative of naphthalene, where an amino group is attached to the first carbon and an iodine atom is attached to the fourth carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-amino-naphthalene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the naphthalene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Cyclization Reactions: Palladium-catalyzed cyclization reactions can be used to form complex polycyclic structures from this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in cyclization and cross-coupling reactions.
Oxidizing Agents: Such as nitric acid and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substituted Naphthalenes: Resulting from substitution reactions.
Polycyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
1-Amino-4-iodonaphthalene has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Sciences: Utilized in the creation of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which 1-Amino-4-iodonaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of new substituents. In cyclization reactions, the compound forms new bonds to create polycyclic structures. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
- 1-Amino-2-iodonaphthalene
- 1-Amino-3-iodonaphthalene
- 1-Amino-5-iodonaphthalene
Comparison: 1-Amino-4-iodonaphthalene is unique due to the specific positioning of the iodine and amino groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
4-iodonaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZKSLYFNFNRRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851046-05-4 | |
Record name | 4-iodonaphthalen-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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